molecular formula C48H76O19 B12304364 beta-D-Glucopyranosiduronic acid, (3beta)-28-(beta-D-glucopyranosyloxy)-28-oxoolean-12-en-3-yl 3-O-beta-D-glucopyranosyl- CAS No. 107241-05-4

beta-D-Glucopyranosiduronic acid, (3beta)-28-(beta-D-glucopyranosyloxy)-28-oxoolean-12-en-3-yl 3-O-beta-D-glucopyranosyl-

Cat. No.: B12304364
CAS No.: 107241-05-4
M. Wt: 957.1 g/mol
InChI Key: QZMAEZWZCGBZFK-GGFCLXHWSA-N
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Description

Beta-D-Glucopyranosiduronic acid, (3beta)-28-(beta-D-glucopyranosyloxy)-28-oxoolean-12-en-3-yl 3-O-beta-D-glucopyranosyl- is a complex organic compound. It is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants. This compound is known for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Properties

CAS No.

107241-05-4

Molecular Formula

C48H76O19

Molecular Weight

957.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(61)67-40-33(56)31(54)29(52)24(20-50)63-40)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-35(58)36(34(57)37(66-41)38(59)60)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-58H,9-20H2,1-7H3,(H,59,60)/t22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1

InChI Key

QZMAEZWZCGBZFK-GGFCLXHWSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranosiduronic acid, (3beta)-28-(beta-D-glucopyranosyloxy)-28-oxoolean-12-en-3-yl 3-O-beta-D-glucopyranosyl- involves multiple steps. The starting material is oleanolic acid, which undergoes glycosylation reactions to attach glucopyranosyl groups. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as using engineered microorganisms to produce the desired glycosylated product. This approach can be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Beta-D-Glucopyranosiduronic acid, (3beta)-28-(beta-D-glucopyranosyloxy)-28-oxoolean-12-en-3-yl 3-O-beta-D-glucopyranosyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new glycosyl groups or other functional moieties.

Scientific Research Applications

Beta-D-Glucopyranosiduronic acid, (3beta)-28-(beta-D-glucopyranosyloxy)-28-oxoolean-12-en-3-yl 3-O-beta-D-glucopyranosyl- has several scientific research applications:

    Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex triterpenoids.

    Biology: The compound’s biological activities, such as anti-inflammatory and anti-cancer properties, are of significant interest. It is used in studies to understand its mechanism of action and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound’s unique properties make it a candidate for use in the development of new pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranosiduronic acid, (3beta)-28-(beta-D-glucopyranosyloxy)-28-oxoolean-12-en-3-yl 3-O-beta-D-glucopyranosyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, it can inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-D-Glucopyranosiduronic acid, (3beta)-28-(beta-D-glucopyranosyloxy)-28-oxoolean-12-en-3-yl 3-O-beta-D-glucopyranosyl- is unique due to its complex structure and the presence of multiple glycosyl groups. This complexity contributes to its diverse biological activities and potential therapeutic applications.

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